molecular formula C11H11BrO B13556439 1-(5-bromo-2,3-dihydro-1H-inden-2-yl)ethan-1-one

1-(5-bromo-2,3-dihydro-1H-inden-2-yl)ethan-1-one

Cat. No.: B13556439
M. Wt: 239.11 g/mol
InChI Key: TYPATEFRGIJCFV-UHFFFAOYSA-N
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Description

1-(5-bromo-2,3-dihydro-1H-inden-2-yl)ethan-1-one is an organic compound with the molecular formula C11H11BrO It is a derivative of indanone, featuring a bromine atom at the 5-position and an ethanone group at the 2-position of the indanone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-bromo-2,3-dihydro-1H-inden-2-yl)ethan-1-one typically involves the bromination of 2,3-dihydro-1H-inden-2-one followed by the introduction of an ethanone group. One common method involves the use of bromine in the presence of a catalyst to achieve selective bromination at the 5-position. The reaction conditions often include a solvent such as acetic acid and a temperature range of 0-25°C to control the reaction rate and selectivity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

1-(5-bromo-2,3-dihydro-1H-inden-2-yl)ethan-1-one undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-(5-bromo-2,3-dihydro-1H-inden-2-yl)ethan-1-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for drug development due to its unique structure and reactivity.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(5-bromo-2,3-dihydro-1H-inden-2-yl)ethan-1-one involves its interaction with specific molecular targets and pathways. The bromine atom and ethanone group contribute to its reactivity and ability to form covalent bonds with biological molecules. This interaction can lead to the inhibition of enzymes or disruption of cellular processes, making it a potential candidate for therapeutic applications .

Comparison with Similar Compounds

Similar Compounds

    5-bromo-1-indanone: Similar structure but lacks the ethanone group.

    5-bromo-2,3-dihydro-1H-isoindol-1-one: Contains an isoindole ring instead of an indanone ring.

    1-(5-bromo-1H-indol-2-yl)ethan-1-one: Features an indole ring instead of an indanone ring.

Uniqueness

1-(5-bromo-2,3-dihydro-1H-inden-2-yl)ethan-1-one is unique due to the presence of both a bromine atom and an ethanone group on the indanone ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C11H11BrO

Molecular Weight

239.11 g/mol

IUPAC Name

1-(5-bromo-2,3-dihydro-1H-inden-2-yl)ethanone

InChI

InChI=1S/C11H11BrO/c1-7(13)9-4-8-2-3-11(12)6-10(8)5-9/h2-3,6,9H,4-5H2,1H3

InChI Key

TYPATEFRGIJCFV-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1CC2=C(C1)C=C(C=C2)Br

Origin of Product

United States

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